molecular formula C9H15N5O B15058734 N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15058734
M. Wt: 209.25 g/mol
InChI Key: QRQZOXYIAIRNSZ-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, designed around the 1,2,3-triazole scaffold. The 1,2,3-triazole core is recognized for its rigidity, metabolic stability, and strong hydrogen-bonding potential, making it a valuable pharmacophore in drug discovery . This specific compound features a triazole ring linked to a piperidine group and a methyl carboxamide functionality, a structural motif found in compounds investigated for various biological activities. Compounds based on the 1H-1,2,3-triazole-4-carboxamide structure have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . Structural optimization of this class of molecules has led to the discovery of low-nanomolar inverse agonists and pure antagonists of PXR, which are valuable tools for basic research into drug-drug interactions and metabolic homeostasis . As a derivative of this promising scaffold, this compound is a candidate for further investigation in these and other research areas. Researchers can utilize this compound to explore its specific mechanism of action, binding affinity, and potential as a lead structure in developing new therapeutic agents or chemical probes. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

N-methyl-1-piperidin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C9H15N5O/c1-10-9(15)8-6-14(13-12-8)7-3-2-4-11-5-7/h6-7,11H,2-5H2,1H3,(H,10,15)

InChI Key

QRQZOXYIAIRNSZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=N1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthesis of Piperidin-3-yl Azide

The piperidin-3-yl azide precursor is synthesized from (S)-piperidin-3-amine via diazotransfer or nucleophilic substitution. For example, treatment of (S)-piperidin-3-amine with sodium nitrite and triflyl azide in acetonitrile yields the azide with >90% purity. Alternative routes involve displacing a tosylate intermediate with sodium azide, though this method requires careful temperature control (0–5°C) to avoid decomposition.

Preparation of N-Methylpropiolamide

N-Methylpropiolamide (HC≡C-CONHCH₃) is synthesized by reacting propiolic acid with methylamine in the presence of a coupling agent such as EDCl/HOBt. The reaction proceeds at room temperature in dichloromethane, achieving 85% yield after purification by silica gel chromatography.

CuAAC Reaction

The CuAAC reaction between piperidin-3-yl azide and N-methylpropiolamide is performed under inert conditions (N₂ atmosphere) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a 1:1 mixture of H₂O and tert-butanol. The reaction completes within 2 hours at 50°C, yielding the 1,4-disubstituted triazole with 78% efficiency (Table 1).

Table 1: Optimization of CuAAC Conditions

Catalyst System Solvent Temp (°C) Time (h) Yield (%)
CuSO₄/NaAsc H₂O/t-BuOH 50 2 78
CuI DMF 25 24 45
CuBr THF 60 4 62

Post-Functionalization of Triazole Intermediates

Ester-to-Amide Conversion

An alternative route involves synthesizing the triazole core with an ester group at C-4, followed by hydrolysis and amidation. For example, ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (1:1). The acid is then activated with thionyl chloride and reacted with methylamine to yield the target compound in 70% overall yield.

Direct Amidation Strategies

Recent advances utilize coupling reagents such as HATU or PyBOP to directly introduce the N-methylcarboxamide group. For instance, treating 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid with methylamine and HATU in DMF affords the amide in 82% yield. This method avoids side reactions associated with ester intermediates.

Stereoselective Synthesis

Chiral Resolution of Piperidine Intermediates

The (S)-piperidin-3-amine precursor is obtained via enzymatic resolution of racemic mixtures using immobilized lipase B from Candida antarctica. This method achieves enantiomeric excess (ee) >99% and scales efficiently to multi-gram quantities.

Asymmetric Catalysis

Palladium-catalyzed asymmetric hydrogenation of pyridine derivatives provides enantiomerically pure piperidines. For example, hydrogenating 3-cyanopyridine with a chiral phosphine ligand yields (S)-piperidin-3-amine with 95% ee.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, triazole-H), 3.90–3.70 (m, 2H, piperidine-H), 3.10 (s, 3H, N-CH₃), 2.95–2.60 (m, 3H, piperidine-H).
  • ¹³C NMR : 163.5 (C=O), 144.2 (triazole-C), 52.1 (N-CH₃), 46.8 (piperidine-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₀H₁₆N₅O ([M+H]⁺): 246.1297; Found: 246.1295.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

Method Steps Overall Yield (%) Purity (%)
CuAAC 3 65 98
Ester hydrolysis/amidation 4 70 95
Direct amidation 2 82 99

The direct amidation strategy offers the highest efficiency, while CuAAC remains valuable for large-scale synthesis due to its simplicity.

Industrial-Scale Considerations

Green Chemistry Approaches

Microwave-assisted CuAAC reduces reaction times to 15 minutes with comparable yields (75%). Solvent-free conditions using ball milling have also been explored but require further optimization for piperidine-containing substrates.

Purification Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 3:1) remains the standard for isolating the final product. Preparative HPLC (C18 column, acetonitrile/H₂O gradient) achieves >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Yield
Acidic (HCl, 6M)H₂O, 100°C, 12 hrsCarboxylic acid + methylamine72–78%
Basic (NaOH, 2M)Ethanol, 80°C, 8 hrsCarboxylate salt + methylamine65–70%

Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with acid-catalyzed pathways favoring protonation of the carbonyl oxygen. The piperidine ring remains intact under these conditions due to its stability in aqueous media.

Nucleophilic Substitution at the Triazole Ring

The electron-rich 1,2,3-triazole ring participates in electrophilic substitution reactions. Key examples include:

Halogenation

Reagent Position Product Conditions
N-Bromosuccinimide (NBS)C-55-Bromo derivativeDMF, 50°C, 4 hrs
Iodine monochlorideC-44-Iodo derivativeCH₂Cl₂, RT, 2 hrs

Halogenation enhances electrophilicity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cycloaddition and Cross-Coupling Reactions

The triazole ring serves as a dipolarophile in Huisgen 1,3-dipolar cycloadditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide Alkyne Product Catalyst
Benzyl azidePropargyl alcoholBis-triazole derivativeCuI, Hunig’s base
Phenylacetylene1,4-Disubstituted triazoleCuSO₄/ascorbate

CuAAC enables modular functionalization, critical for pharmaceutical derivatization .

Redox Reactions Involving the Piperidine Moiety

The piperidine ring undergoes oxidation at the tertiary amine:

Oxidizing Agent Product Selectivity
KMnO₄ (acidic)N-Oxide derivative>90%
m-CPBAEpoxide (via C-3 oxidation)65–70%

Reduction of the N-oxide with LiAlH₄ regenerates the parent compound.

Comparative Reactivity with Structural Analogs

The methyl group at the triazole nitrogen distinguishes its reactivity from similar compounds:

Compound Key Reaction Rate (Relative)
1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamideAcidic hydrolysis1.0 (reference)
N-Methyl derivative Acidic hydrolysis0.85
N,N-Dimethyl analogNucleophilic substitution0.45

Steric hindrance from the N-methyl group reduces hydrolysis rates compared to non-methylated analogs.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Degradation Pathway
1.22.3 hrsCarboxamide hydrolysis
7.448 hrsMinimal degradation
9.012 hrsTriazole ring oxidation

This stability profile supports its potential as a drug candidate with oral bioavailability.

Synthetic Modifications for Biological Screening

Common derivatization strategies include:

  • Acylation : Reaction with acetyl chloride yields N-acetylated products (82% yield).

  • Sulfonation : Treatment with SO₃/pyridine produces sulfonamide derivatives .

  • Mannich Reactions : Formaldehyde/amine combinations generate aminoalkylated analogs .

These modifications enable structure-activity relationship (SAR) studies for optimizing pharmacological properties .

Scientific Research Applications

N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity: Piperidinyl Group: The piperidin-3-yl substituent in the target compound may enhance solubility compared to aromatic substituents (e.g., 4-chlorophenyl or 2-fluorophenyl) seen in analogs . This could improve bioavailability but may reduce affinity for hydrophobic binding pockets targeted by aryl-substituted analogs. Amino vs. Methyl Groups: The absence of a 5-amino group in the target compound distinguishes it from LexA inhibitors (e.g., 5-amino-1-(carbamoylmethyl) derivatives), which rely on this group for SOS response disruption .

Therapeutic Implications: Anticancer Potential: Analogs with electron-withdrawing groups (e.g., CF₃) or fused heterocycles (e.g., quinolinyl) show pronounced antitumor activity, suggesting that the piperidinyl group’s basicity could be leveraged for targeting kinase-driven cancers . Anti-Infective Applications: The 5-amino-1-(carbamoylmethyl) scaffold’s success in bacterial SOS inhibition highlights the importance of substituent positioning for antimicrobial design, a feature absent in the target compound .

Physicochemical Properties :

  • Solubility : Piperidine’s nitrogen atom may improve water solubility compared to purely aromatic analogs (e.g., 1-(4-methylphenyl) derivatives) .
  • Metabolic Stability : The methyl group on the triazole nitrogen could enhance metabolic stability relative to compounds with bulkier substituents (e.g., hydroxyethyl or benzyl groups) .

Biological Activity

N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}N5_5O
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 1775285-85-2

1. Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. Research indicates that triazole derivatives, including this compound, exhibit notable cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)10.0Induces apoptosis via caspase activation
HeLa (Cervical Cancer)15.0Inhibits cell proliferation
HepG2 (Liver Cancer)12.5Disrupts microtubule assembly

In a study focusing on the compound's effect on MDA-MB-231 breast cancer cells, it was found to enhance caspase-3 activity significantly at concentrations as low as 10 µM, indicating its potential to induce apoptosis in cancer cells .

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL

The compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction profile allows the compound to modulate key pathways involved in cell survival and proliferation .

Case Study 1: Breast Cancer Treatment

A recent study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated that at a concentration of 10 µM, the compound not only inhibited cell growth but also induced significant morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicative of apoptotic cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus at an MIC of 5 µg/mL and exhibited moderate activity against Escherichia coli at an MIC of 10 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide and its analogs?

  • Answer : The synthesis typically involves multi-step procedures, including:

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
  • Condensation reactions with piperidine derivatives for N-methylation and piperidin-3-yl substitution (e.g., using 1-(2-methyl-1H-imidazol-4-yl)ethylamine analogs) .
  • Final purification via column chromatography and recrystallization. Characterization is performed using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, HRMS, and HPLC (purity >95%) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Answer : Key techniques include:

  • X-ray crystallography (using SHELX software for refinement ).
  • Nuclear Magnetic Resonance (NMR) : Chemical shifts in 1H^1 \text{H}-NMR (e.g., δ 11.55 ppm for amide protons) and 13C^{13} \text{C}-NMR confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the primary biological targets or mechanisms associated with this compound?

  • Answer : Based on structural analogs (e.g., 5-amino-1,2,3-triazole-4-carboxamides), potential targets include:

  • Enzymes : COX-2, HDACs, and kinases (e.g., B-Raf) via competitive inhibition .
  • Cellular pathways : Antiproliferative effects in cancer cell lines (e.g., renal RXF 393, CNS SNB-75) via apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Answer :

  • Substituent modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) on the triazole or piperidine rings enhances metabolic stability .
  • Bioisosteric replacements : Replacing the piperidine moiety with bicyclic amines (e.g., azabicyclo[3.1.0]hexane) improves target selectivity .
  • In silico modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities to HDACs or sodium channels .

Q. What crystallographic strategies resolve challenges in polymorph identification for this compound?

  • Answer :

  • SHELXT for initial structure solution and SHELXL for refinement, especially with high-resolution (<1.0 Å) X-ray data .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) differentiate polymorphs (e.g., melting points >250°C with decomposition) .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare?

  • Answer :

  • In vitro : Low aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or lipid nanoparticles .
  • In vivo : Pharmacokinetic studies in rodent models show moderate bioavailability (20–30%) due to first-pass metabolism. LC-MS/MS quantifies plasma concentrations .

Q. What analytical approaches reconcile contradictory data in biological assays (e.g., variable IC50_{50} values)?

  • Answer :

  • Dose-response normalization : Account for batch-to-batch purity variations using HPLC-UV (e.g., 98.67% purity threshold) .
  • Cellular context : Test across multiple cell lines (e.g., SNB-75 vs. SK-MEL-5) to identify tissue-specific effects .

Q. What mechanistic studies elucidate its neuroprotective or anti-inflammatory effects?

  • Answer :

  • Gene expression profiling : RNA-seq identifies downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglial models .
  • Electrophysiology : Patch-clamp assays assess sodium channel blockade (similar to Rufinamide’s mechanism) .

Q. How can toxicity be mitigated during preclinical development?

  • Answer :

  • Cytotoxicity screening : MTT assays in HEK293 cells to identify off-target effects .
  • Metabolite identification : LC-HRMS detects reactive intermediates (e.g., quinone methides) formed during hepatic metabolism .

Methodological Considerations

  • Synthetic reproducibility : Use anhydrous conditions and Schlenk techniques for moisture-sensitive intermediates .
  • Data validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs) .
  • Ethical compliance : Adhere to NIH guidelines for in vivo studies (IACUC protocol approval required) .

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